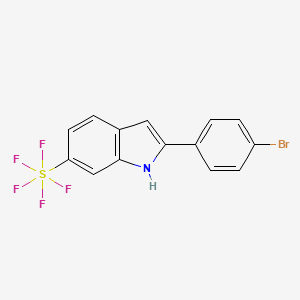

2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole group is substituted at the 2-position with a 4-bromophenyl group and at the 6-position with a pentafluorosulfanyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole core, with the 4-bromophenyl and pentafluorosulfanyl groups as substituents . Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze the molecular structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine and pentafluorosulfanyl groups, which are both electron-withdrawing . These groups could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and pentafluorosulfanyl groups could affect properties such as polarity, solubility, and stability .Aplicaciones Científicas De Investigación

Synthesis Applications

- The compound serves as a precursor in the synthesis of diverse indole derivatives through various catalytic reactions, including copper-catalyzed reactions with different substrates. For example, it can be involved in the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, highlighting its utility in constructing complex heterocyclic systems which are valuable in medicinal chemistry and material science (Kobayashi et al., 2015).

Chemical Modification and Reactivity

- Research on modifying the compound to generate new chemical entities with potential biological activities. For instance, studies have explored the preparation of indole derivatives through palladium-catalyzed reactions, indicating its versatility in organic synthesis and the potential for discovering new therapeutic agents (Shukla et al., 2012).

Role in Catalysis

- It's used in catalytic systems for the synthesis of complex molecules. For example, platinum-catalyzed intramolecular alkylation of indoles with unactivated olefins demonstrates the compound's utility in facilitating challenging chemical transformations, which can be pivotal in synthesizing natural products and pharmaceuticals (Liu et al., 2004).

Safety And Hazards

Direcciones Futuras

The study of new indole derivatives is an active area of research, given the wide range of biological activities exhibited by these compounds. Future research could involve studying the biological activity of “2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole”, as well as exploring its potential uses in medicinal chemistry .

Propiedades

IUPAC Name |

[2-(4-bromophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF5NS/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBOZBSKABVFNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF5NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)

![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2637627.png)

![N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2637631.png)

![1-(3-methoxybenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637633.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide](/img/structure/B2637638.png)

![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2637645.png)

![2-Chloro-1-[3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B2637646.png)